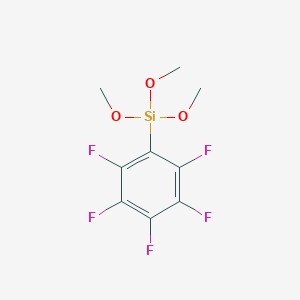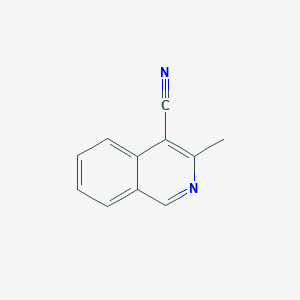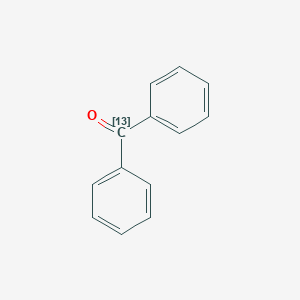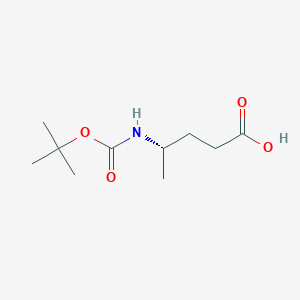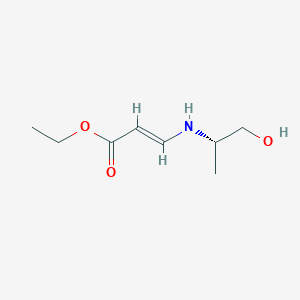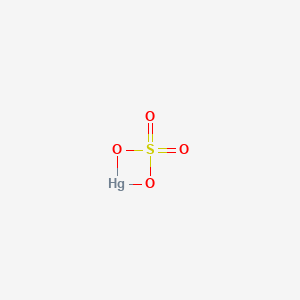
Mercuric sulfate
Overview
Description
Mercuric sulfate, also known as mercury(II) sulfate, is a white crystalline solid that is highly soluble in water. It is an inorganic compound composed of mercury and sulfur, and is a common reagent in laboratory experiments. This compound is a toxic compound that is used in small quantities in scientific research. It has been used for hundreds of years in various experiments and applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and for laboratory experiments.
Scientific Research Applications
Wastewater Monitoring
Mercuric sulfate is utilized in on-line monitoring instruments for Chemical Oxygen Demand (COD) in wastewater. Huang Xian-tong (2013) investigated the use of this compound in three local units and proposed a more efficient use of the chemical to reduce its quantity while maintaining effectiveness in monitoring wastewater COD Huang Xian-tong, (2013).
Parasite Morphology Evaluation
In the field of clinical microbiology, this compound has been compared with copper sulfate for use in polyvinyl alcohol (PVA) preservatives. Garcia et al. (1983) conducted a study where they observed the recovery and morphology of organisms in fecal specimens preserved with PVA containing either copper sulfate or mercuric chloride Garcia, L., Shimizu, R., Brewer, T., & Bruckner, D., (1983).
Mercury Methylation
A significant application of this compound is observed in the study of mercury methylation by bacteria. Compeau and Bartha (1985) found that sulfate-reducing bacteria are principal methylators of mercury in anoxic estuarine sediment, identifying a direct role of mercuric ions in this process Compeau, G., & Bartha, R., (1985).
Photochemical Methylation
Akagi, Takabatake, and Fujita (1974) explored the photochemical methylation of inorganic mercury in the presence of solid sulfur, where mercuric acetate and sulfate ions reacted to produce basic this compound. This study demonstrated the potential of this compound in photochemical processes Akagi, H., Takabatake, E., & Fujita, Y., (1974).
Study of Mercury Ore Behavior
Okouchi and Sasaki (1983) conducted a study on the photochemical behavior of mercury ore in water, where the presence of mercuric ions and the transformation of mercury sulfide into sulfate ions were key aspects of the investigation Okouchi, S., & Sasaki, S., (1983).
Catalysis in Organic Chemistry
This compound is also used in organic chemistry as a catalyst. For example, Jung and Deng (2014) reported the conversion of alkylarylalkynes into α-diketones using mercuric salts, highlighting the catalytic role of this compound in organic synthesis Jung, M., & Deng, G., (2014).
Precipitation of Mercuric Sulfides
Pham et al. (2014) investigated the precipitation of nanoscale mercuric sulfides in the presence of natural organic matter, studying their structural properties and biotransformation. This research highlights the role of this compound in understanding environmental mercury cycling Pham, A., Morris, A., Zhang, T., Ticknor, J. L., Levard, C., & Hsu-Kim, H., (2014).
Mechanism of Action
Target of Action
Mercuric sulfate primarily targets sulfhydryl groups in proteins and enzymes within organisms . It binds to these groups, disrupting their normal function and leading to a variety of downstream effects .
Mode of Action
This compound interacts with its targets by forming covalent bonds with the sulfhydryl groups in proteins and enzymes . This interaction disrupts the normal function of these proteins and enzymes, leading to changes in cellular processes .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it has been found to disrupt the energy generation for sodium transport in renal enzymes . Additionally, in microbes, the MerC efflux pump plays a critical role in maintaining intracellular mercury levels below toxic thresholds .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). An estimated 7 to 15% of orally administered inorganic mercury is absorbed by humans . Once absorbed, it binds with the sulfhydryl and selenohydryl groups on albumin present in the plasma .
Result of Action
The binding of this compound to sulfhydryl groups in proteins and enzymes disrupts normal cellular processes, leading to a range of detrimental cellular changes. It induces the production of free radicals and alters cellular redox potential . This can lead to oxidative stress, DNA damage, and even cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its bioavailability and toxicity . In water, it separates into an insoluble basic sulfate with a yellow color and sulfuric acid . Moreover, its toxicity can be influenced by the presence of other substances in the environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Mercuric sulfate is known to interact with various biomolecules. It has a high affinity for sulfhydryl (–SH) groups, which are present in many cellular proteins and enzymes . This interaction can disrupt the normal function of these proteins and enzymes, potentially leading to cellular dysfunction .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It can cause damage to cellular components, including lipids, proteins, and DNA, accelerating cell dysfunction and death . High exposure to mercury, such as this compound, can lead to complications like changes in the central nervous, digestive, and immune system .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The anhydrous compound features Hg 2+ in a highly distorted tetrahedral HgO 4 environment . This allows it to bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound can have long-term effects on cellular function. It is known to decompose in water to yellow mercuric subsulfate and sulfuric acid . This decomposition can affect the stability and degradation of the compound, influencing its long-term effects on cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High exposure to mercury can cause symptoms like nausea, irritability, tremors, headache, hypertension, hallucinations, and even death in certain cases
Metabolic Pathways
This compound can be involved in various metabolic pathways. It alters the biology of the cell by disrupting many metabolic pathways and different physiological processes
Transport and Distribution
This compound can be transported and distributed within cells and tissues. It is known to be transported into target cells and organs through various mechanisms
Subcellular Localization
It is known to be able to enter cells and interact with various biomolecules
properties
| { "Design of the Synthesis Pathway": "Mercuric sulfate can be synthesized through the reaction between mercury (II) oxide and sulfuric acid.", "Starting Materials": [ "Mercury (II) oxide", "Sulfuric acid" ], "Reaction": [ "Add mercury (II) oxide to a flask containing sulfuric acid.", "Heat the flask under reflux for several hours.", "Cool the mixture and filter off any unreacted mercury (II) oxide.", "Evaporate the filtrate to dryness to obtain mercuric sulfate as a white crystalline solid." ] } | |
CAS RN |
7783-35-9 |
Molecular Formula |
H2HgO4S |
Molecular Weight |
298.67 g/mol |
IUPAC Name |
mercury;sulfuric acid |
InChI |
InChI=1S/Hg.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI Key |
VZJXLUXABSAHBN-UHFFFAOYSA-N |
SMILES |
O=S1(=O)O[Hg]O1 |
Canonical SMILES |
OS(=O)(=O)O.[Hg] |
Color/Form |
White granules or crystalline powder COLORLESS, RHOMBIC CRYSTALS |
density |
6.47 at 68 °F (USCG, 1999) 6.47 6.5 g/cm³ |
Other CAS RN |
7783-35-9 |
physical_description |
Mercuric sulfate appears as odorless white granules or crystalline powder. Denser than water. It is toxic by inhalation and by ingestion. It is used in medicine, for gold and silver extraction, and to make other mercury compounds. WHITE CRYSTALLINE POWDER. |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Related CAS |
7783-36-0 (mercury(1+)-H2O4S[2:1]) |
solubility |
Sol in hydrochloric acid, hot dil sulfuric acid, concentrated sodium chloride INSOL IN ALCOHOL, ACETONE, AMMONIA Reacts with water Solubility in water: reaction |
synonyms |
mercuric sulfate mercuric sulfate monohydrate mercurous sulfate mercury(I) sulfate mercury(II) sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of mercuric sulfate is HgSO4, and its molecular weight is 296.65 g/mol. []
ANone: this compound forms a complex with chloride ions, effectively masking their interference in chemical reactions like the determination of Chemical Oxygen Demand (COD). [, , , , , ]
ANone: this compound, often in the presence of sulfuric acid, catalyzes the addition of water across the triple bond of alkynes, forming ketones. This reaction proceeds through the formation of an intermediate organomercury compound. [, , , , , ]
ANone: Historically, this compound was used as a catalyst in the production of acetaldehyde from acetylene. It was also employed in various chemical syntheses, such as the conversion of alkynes to ketones and the preparation of furan derivatives from glucals. [, , , ]
ANone: While effective in masking chloride interference, this compound is a hazardous substance that poses significant environmental risks. Consequently, researchers are exploring alternative masking agents and methods to minimize or eliminate its use. [, , , ]
ANone: this compound is highly toxic and can bioaccumulate in the environment. It poses risks to human health and ecosystems, contributing to mercury pollution in water bodies and impacting aquatic life. [, , , ]
ANone: Extreme caution is crucial when handling this compound due to its acute toxicity. Exposure should be strictly avoided, and appropriate personal protective equipment, including gloves and respirators, must be used. []
ANone: Yes, the Minamata Convention on Mercury is an international treaty aimed at protecting human health and the environment from anthropogenic mercury emissions and releases. It imposes restrictions on the use, production, and trade of mercury-containing products, including this compound. [, ]
ANone: Various analytical techniques are employed to detect and quantify this compound, including atomic absorption spectrometry (AAS), inductively coupled plasma mass spectrometry (ICP-MS), and X-ray diffraction. [, ]
ANone: Researchers are investigating alternatives to this compound, such as silver nitrate (AgNO3), aluminum sulfate [Al2(SO4)3], and ferric sulfate [Fe2(SO4)3], to eliminate or minimize mercury use in COD determination. [, , , ]
ANone: Computational chemistry tools can be used to model the interactions of this compound with other molecules, predict its behavior in various environments, and aid in the development of safer and more environmentally friendly alternatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




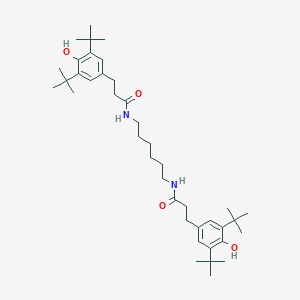

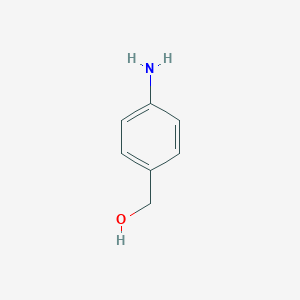
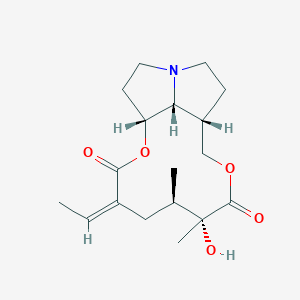
![(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)


